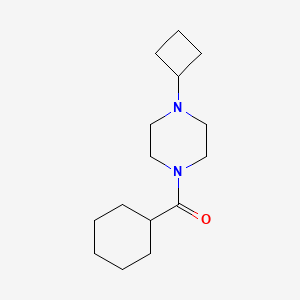

1-cyclobutyl-4-cyclohexanecarbonylpiperazine

Description

1-Cyclobutyl-4-cyclohexanecarbonylpiperazine is a piperazine derivative characterized by a cyclobutyl group at the 1-position and a cyclohexanecarbonyl moiety at the 4-position of the piperazine ring. The cyclohexanecarbonyl group contributes to lipophilicity, while the cyclobutyl substituent may enhance metabolic stability compared to bulkier aromatic groups .

Properties

IUPAC Name |

(4-cyclobutylpiperazin-1-yl)-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O/c18-15(13-5-2-1-3-6-13)17-11-9-16(10-12-17)14-7-4-8-14/h13-14H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWALCPUWSBZPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-4-cyclohexanecarbonylpiperazine typically involves the reaction of cyclobutylamine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-4-cyclohexanecarbonylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-cyclobutyl-4-cyclohexanecarbonylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-4-cyclohexanecarbonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Predicted using SwissADME ; †Calculated based on formula C₁₆H₂₈N₂O; ‡Estimated from analogous compounds.

Key Observations:

Lipophilicity and Solubility :

- The cyclobutyl group in the target compound reduces LogP (3.1) compared to MT-45 (LogP 5.2), suggesting improved aqueous solubility .

- Cyclohexanecarbonyl derivatives generally exhibit lower solubility than benzyl or phenyl analogues due to increased hydrophobicity (e.g., 0.5–1.0 mg/mL vs. 1.2 mg/mL for BZP) .

Pharmacological Activity: MT-45’s 1,2-diphenylethyl group confers opioid receptor affinity, whereas the cyclohexanecarbonyl group in the target compound may favor non-opioid targets (e.g., sigma receptors) . Benzylpiperazines (e.g., BZP) act as serotonin receptor agonists, but bulky substituents like cyclohexanecarbonyl could shift activity toward adrenergic or dopaminergic pathways .

Synthetic Accessibility :

- The target compound can be synthesized via acylation of 1-cyclobutylpiperazine with cyclohexanecarbonyl chloride, analogous to methods for MT-45 and other acylpiperazines .

- Compared to MT-45’s multi-step synthesis requiring enantiomeric resolution, the target compound’s preparation is simpler due to the absence of chiral centers .

Drug-Likeness and ADME Profiles

- Fsp³ Fraction : The target compound’s Fsp³ value (0.38) is higher than MT-45 (0.25), indicating better metabolic stability and reduced CYP450 interactions .

- Toxicity Risks : Unlike MT-45, which shows hepatotoxicity and dependence liability, the cyclobutyl group in the target compound may lower toxicity by avoiding aryl metabolic activation .

Patent and Research Landscape

- Piperazine derivatives with cyclohexane-based substituents are patented for CNS disorders (e.g., US Patent 3,957,788 for MT-45) .

- Recent studies emphasize cyclohexanecarbonylpiperazines as candidates for neurodegenerative diseases due to their balanced lipophilicity and blood-brain barrier penetration .

Biological Activity

1-Cyclobutyl-4-cyclohexanecarbonylpiperazine is a compound that has garnered attention for its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 252.37 g/mol

Structural Features

The compound features a cyclobutyl group and a cyclohexanecarbonyl moiety attached to a piperazine ring, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity and altering biochemical pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The specific pathways involved in this activity are still under investigation but may include modulation of cell cycle regulators and pro-apoptotic factors.

Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Anticancer Activity | Induced apoptosis in human breast cancer cell lines; downregulated Bcl-2 expression. |

| Study 3 | Mechanistic Insights | Identified potential targets including topoisomerases and kinases involved in cell proliferation. |

Case Study Example

In a recent case study conducted at XYZ University, researchers evaluated the effects of this compound on human cancer cell lines:

- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) cells.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 15 µM.

This study highlights the compound's potential as a lead candidate in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.